molecular formula C13H9F2NO B1452999 2-(3,5-Difluorobenzoyl)-3-methylpyridine CAS No. 1187167-32-3

2-(3,5-Difluorobenzoyl)-3-methylpyridine

Cat. No. B1452999
M. Wt: 233.21 g/mol
InChI Key: NFGJJDZUAOVUET-UHFFFAOYSA-N
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Description

3,5-Difluorobenzoyl Chloride is a colorless to light yellow clear liquid . It is used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorobenzoyl Chloride is C7H3ClF2O, and its molecular weight is 176.55 .


Physical And Chemical Properties Analysis

3,5-Difluorobenzoyl Chloride has a flash point of 69 °C, a specific gravity of 1.41, and a refractive index of 1.50 .

Scientific Research Applications

Material Science and Molecular Engineering

One study focuses on the synthesis, structural characterization, and first electroluminescent properties of mono-cyclometalated platinum(II) complexes, which involve ligands similar in structure to 2-(3,5-Difluorobenzoyl)-3-methylpyridine. These complexes demonstrate potential applications in the development of new electroluminescent materials, which are crucial for advancing display and lighting technologies (Ionkin, Marshall, & Wang, 2005).

Molecular Structure and Chemical Reactions

Another study delves into the molecular structure, X-ray diffractions, and DFT calculations of a novel phthalide derivative. While not the same compound, the methodologies and analytical techniques used, such as X-ray diffraction and DFT calculations, are relevant for understanding the structural characteristics and chemical behavior of compounds like 2-(3,5-Difluorobenzoyl)-3-methylpyridine. These insights are fundamental in fields like drug design and material science, where understanding the molecular structure is crucial (Yılmaz et al., 2020).

Supramolecular Chemistry

Research on the crystal structure of organic acid–base salts involving 2-amino-6-methylpyridine demonstrates the importance of supramolecular chemistry in designing new materials with specific properties. These studies contribute to the broader understanding of molecular interactions and assembly, which are key in developing advanced materials for various applications, including catalysis, drug delivery, and nanotechnology (Thanigaimani et al., 2015).

Luminescence and Photophysical Properties

The preparation and characterization of lanthanide ternary complexes, which involve interactions with compounds similar to 2-(3,5-Difluorobenzoyl)-3-methylpyridine, shed light on the luminescence and photophysical properties of these complexes. Such studies are integral to the development of new luminescent materials for applications in bioimaging, sensors, and light-emitting devices (Du, Ren, & Zhang, 2020).

Safety And Hazards

3,5-Difluorobenzoyl Chloride is a dangerous compound. It causes severe skin burns and eye damage. It is also a combustible liquid and may be corrosive to metals .

properties

IUPAC Name

(3,5-difluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGJJDZUAOVUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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